molecular formula C11H14ClOP B13344352 1-Phenylphosphinan-4-one hydrochloride

1-Phenylphosphinan-4-one hydrochloride

Cat. No.: B13344352
M. Wt: 228.65 g/mol
InChI Key: GDPVFQRCLWXXLT-UHFFFAOYSA-N
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Description

1-Phenylphosphinan-4-one hydrochloride is a chemical compound belonging to the class of organophosphorus compounds It features a six-membered ring structure with phosphorus and carbon atoms, making it a phosphinane derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylphosphinan-4-one hydrochloride can be synthesized through several methods. One common approach involves the desymmetrization of prochiral ketones. This process typically includes enantioselective deprotonation followed by oxidation or asymmetric organocatalytic halogenation accompanied by elimination . These methods provide access to optically active derivatives with high enantiomeric purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylphosphinan-4-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to phosphine oxides.

    Reduction: Formation of phosphine derivatives.

    Substitution: Halogenation and other nucleophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as phenylsilane are used.

    Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide.

Major Products:

    Oxidation: Produces 1-phenylphosphin-2-en-4-one 1-oxide.

    Reduction: Yields various phosphine derivatives.

    Substitution: Results in halogenated phosphinanes.

Scientific Research Applications

1-Phenylphosphinan-4-one hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenylphosphinan-4-one hydrochloride involves its interaction with molecular targets through its phosphorus atom. It can act as a ligand, forming complexes with metals and other substrates. These interactions can modulate various biochemical pathways, making it a valuable tool in catalysis and drug development.

Comparison with Similar Compounds

  • 1-Phenylphosphin-2-en-4-one 1-oxide
  • 1-Phenylphosphin-2-en-4-one 1-sulfide
  • 2,2,6,6-Tetramethyl-1-phenylphosphinan-4-one

Uniqueness: 1-Phenylphosphinan-4-one hydrochloride is unique due to its six-membered ring structure and the presence of a phosphorus atom, which imparts distinct chemical reactivity and potential for enantioselective synthesis. Its ability to undergo various chemical transformations and form stable complexes with metals sets it apart from other similar compounds .

Properties

Molecular Formula

C11H14ClOP

Molecular Weight

228.65 g/mol

IUPAC Name

1-phenylphosphinan-4-one;hydrochloride

InChI

InChI=1S/C11H13OP.ClH/c12-10-6-8-13(9-7-10)11-4-2-1-3-5-11;/h1-5H,6-9H2;1H

InChI Key

GDPVFQRCLWXXLT-UHFFFAOYSA-N

Canonical SMILES

C1CP(CCC1=O)C2=CC=CC=C2.Cl

Origin of Product

United States

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